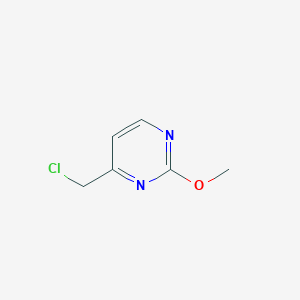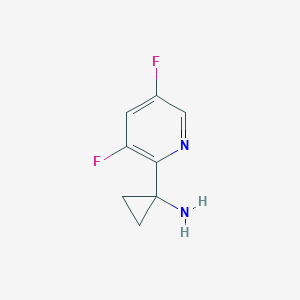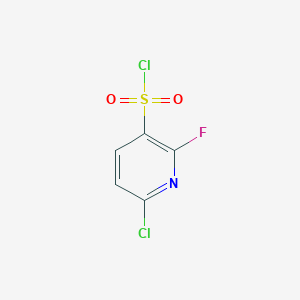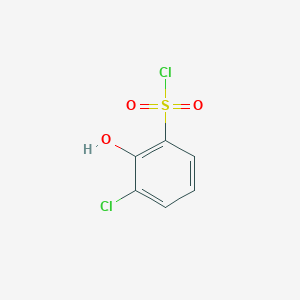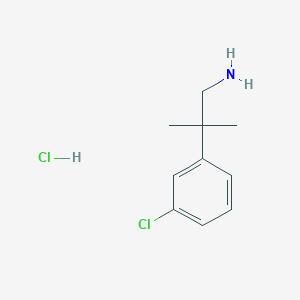
2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride (CPMPAH) is a synthetic compound with a wide range of applications in scientific research. CPMPAH is used in a variety of laboratory experiments to study the physiological effects of certain compounds and drugs. It is also used in biochemical research to study the mechanisms of action of various compounds. CPMPAH is a useful tool for scientists as it can be used to study the effects of compounds on the body and the environment.
Applications De Recherche Scientifique
Discovery and Pharmacological Tool
- Discovery as a Nonpeptidic Agonist : Identified as a nonpeptidic agonist of the urotensin-II receptor, 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride showed promising activity. This discovery highlighted its potential as a selective druglike UII receptor agonist and its usefulness as a pharmacological research tool (Croston et al., 2002).
Synthesis and Characterization
- Optimized Synthesis : Research on the optimized synthesis of related compounds like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride provided insights into the efficient production and characterization of such chemicals, which can be essential for further application in various scientific studies (Wang Guo-hua, 2008).
Application in Organic Chemistry
- Cyclopropenone Oximes : Research involving compounds related to 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride, such as cyclopropenone oxime hydrochlorides, demonstrated their reactivity and potential application in organic synthesis and the development of novel organic compounds (Yoshida et al., 1988).
Antimicrobial and Anti-inflammatory Potential
- Antimicrobial Activities : Compounds like 3-chlorobenzothiophene-2-carbonyl chloride, which bear structural resemblance to 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride, have been studied for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Aganagowda et al., 2012).
- Anti-inflammatory Properties : Studies have also explored compounds structurally similar to 2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride for their anti-inflammatory effects, showcasing their potential in developing new anti-inflammatory drugs (Torres et al., 1999).
Chemical Structure Analysis
- Crystal Structure Studies : Research on the crystal structure of related compounds, such as 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, provides valuable insights into the molecular configuration and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds (Brown, 1967).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQONYOEFCGXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methylpropylamine hydrochloride | |
CAS RN |
1352318-53-6 | |
| Record name | Benzeneethanamine, 3-chloro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)
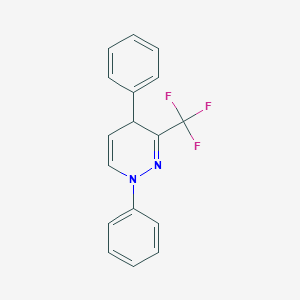
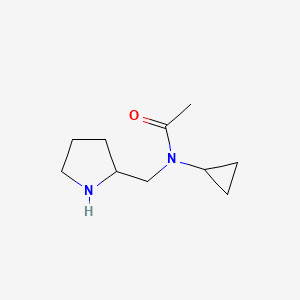
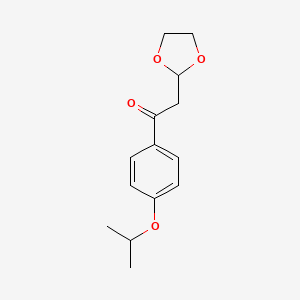
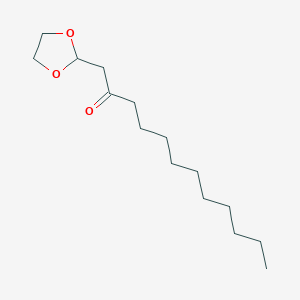
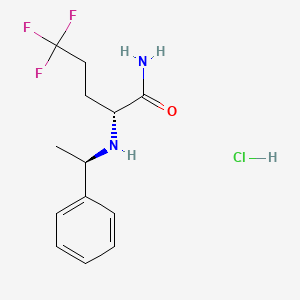
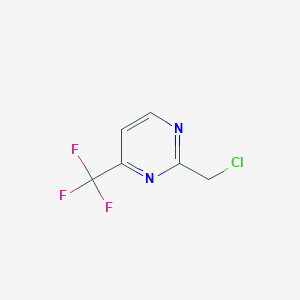
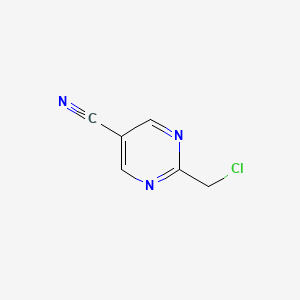
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
